Tert-butyl 4-(N'-propanoylhydrazinecarbonyl)piperidine-1-carboxylate

Lipophilicity Drug-likeness Physicochemical profiling

Obtain tert-butyl 4-(N'-propanoylhydrazinecarbonyl)piperidine-1-carboxylate (CAS 1797893-01-6), a protected hydrazide building block that streamlines synthesis of hydrazone-based bioactive compounds. • Pre-installed N'-propanoyl group eliminates separate acylation, saving 1 synthetic step. • Orthogonal Boc and hydrazide reactivity permits sequential amine coupling and hydrazone formation. • Increased lipophilicity (~1 log unit vs. unsubstituted hydrazide) aids organic solvent handling. • Suitable for TACE inhibitor and sodium channel blocker programs. • In stock for immediate global shipping.

Molecular Formula C14H25N3O4
Molecular Weight 299.371
CAS No. 1797893-01-6
Cat. No. B2437600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(N'-propanoylhydrazinecarbonyl)piperidine-1-carboxylate
CAS1797893-01-6
Molecular FormulaC14H25N3O4
Molecular Weight299.371
Structural Identifiers
SMILESCCC(=O)NNC(=O)C1CCN(CC1)C(=O)OC(C)(C)C
InChIInChI=1S/C14H25N3O4/c1-5-11(18)15-16-12(19)10-6-8-17(9-7-10)13(20)21-14(2,3)4/h10H,5-9H2,1-4H3,(H,15,18)(H,16,19)
InChIKeyCHYYDTWQRJADHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Overview


Tert-butyl 4-(N'-propanoylhydrazinecarbonyl)piperidine-1-carboxylate (CAS 1797893-01-6; molecular formula C14H25N3O4; molecular weight 299.37 g/mol) is a synthetic piperidine-hydrazide derivative featuring an N-Boc-protected piperidine ring at the 4-position linked via a hydrazide bridge to a propanoyl (propionyl) acyl group . The compound belongs to the class of N'-acyl piperidine-4-carbohydrazides, which serve as versatile synthetic intermediates in medicinal chemistry, particularly as precursors to hydrazone-based bioactive molecules and as protected building blocks for multi-step syntheses of enzyme inhibitors targeting proteases, kinases, and metabolic enzymes . Its structural configuration—combining an acid-labile Boc protecting group, a hydrogen-bond-capable diacylhydrazine core, and a short-chain aliphatic acyl terminus—defines its reactivity profile and distinguishes it from both its unprotected hydrazide precursor (CAS 187834-88-4) and analogs bearing alternative N'-acyl substituents .

Boc-protected piperidine intermediate for multi-step synthesis
N′-Propanoyl substituent modulates lipophilicity and H-bond profile
4-Position regioisomer with extended equatorial geometry

Why N'-Acyl Substituent Identity Prevents Simple Interchange


Within the N'-acyl piperidine-4-carbohydrazide series, the acyl substituent is not a passive structural element—it directly governs lipophilicity (logP), hydrogen-bond donor/acceptor capacity, steric bulk around the hydrazide NH, and metabolic stability of downstream derivatives. The propanoyl (C3) group in CAS 1797893-01-6 confers a distinct balance of chain length and lipophilicity compared to shorter (acetyl, C2) or branched (isobutyryl, isopropyl-carbamoyl) analogs. Even modest changes in acyl chain length can shift predicted logP by 0.5–1.0 units and alter the conformational preferences of the diacylhydrazine core, affecting both the compound's behavior as a synthetic intermediate (reactivity, solubility in common organic solvents) and the pharmacokinetic profile of any final bioactive molecule derived from it [1]. Furthermore, the N-Boc protecting group demands specific storage (inert atmosphere, refrigerated) and handling conditions distinct from Cbz-protected or free-base analogs; procurement of a near-neighbor hydrazide (e.g., the unsubstituted hydrazide CAS 187834-88-4, or the 3-substituted regioisomer CAS 859154-32-8) introduces different deprotection kinetics and may necessitate re-optimization of downstream coupling steps . These factors collectively mean that in a research or production workflow, CAS 1797893-01-6 cannot be treated as a drop-in replacement for any structurally similar hydrazide without experimental re-validation of the entire synthetic sequence.

Acyl chain length Propanoyl (C3) alters logP and H-bond capacity vs shorter or branched analogs; reactivity may shift.
Protecting group mismatch Boc demands acid-mediated deprotection, incompatible with Cbz (hydrogenolysis) workflows without revalidation.
Regioisomer incompatibility 4-substitution produces equatorial presentation; 3-substituted isomers cannot replicate molecular shape.

Quantitative Differentiation from Closest Analogs


Predicted Lipophilicity Advantage Over Unsubstituted Hydrazide

The N'-propanoylation of the hydrazide nitrogen in CAS 1797893-01-6 increases calculated logP relative to the unsubstituted hydrazide precursor tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate (CAS 187834-88-4). Using the SMILES string CCC(=O)NNC(=O)C1CCN(CC1)C(=O)OC(C)(C)C with standard computational prediction tools (XLogP3/AlogPS), the propanoyl derivative yields a predicted logP of approximately 0.8–1.2, compared to approximately -0.2 to 0.1 for the parent hydrazide . This ~1.0 log unit increase corresponds to roughly a 10-fold higher calculated octanol-water partition coefficient, which is a meaningful differentiation for applications requiring enhanced membrane permeability or organic-phase extraction behavior .

Predicted clogP
Class-level inference
≈1.0 log unit higher than unsubstituted hydrazide
May improve organic-phase extraction and lipophilic media compatibility
Computed value; experimental logP not reported
Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight and Hydrogen-Bond Donor Count Differentiation

CAS 1797893-01-6 possesses a molecular weight of 299.37 g/mol compared to 243.30 g/mol for the unsubstituted hydrazide CAS 187834-88-4 (ΔMW = +56.07 g/mol) and 185.27 g/mol for the unprotected 1-(propan-2-yl)piperidine-4-carbohydrazide . The propanoylation converts one primary amine hydrogen (hydrazide -NH2) into a secondary amide (hydrazide -NH-CO-Et), reducing the hydrogen-bond donor (HBD) count from 2 (parent hydrazide: one -NH2 plus one -NH-) to 1 (propanoyl derivative: only the remaining hydrazide -NH-), while the hydrogen-bond acceptor (HBA) count increases from 4 to 5 due to the additional carbonyl oxygen . This altered HBD/HBA profile has direct consequences for the compound's behavior in hydrogen-bond-directed reactions (e.g., organocatalysis), its solubility in protic vs. aprotic solvents, and its chromatographic retention characteristics.

MW & HBD/HBA Profile
Class-level inference
MW +56, HBD 2→1, HBA 4→5 vs unsubstituted
Alters chromatographic retention and solubility behavior
Computed descriptors; no experimental solubility data
Synthetic intermediate Protecting group strategy Molecular descriptors

Boc Protection Orthogonality vs. Cbz Analogs

The Boc (tert-butoxycarbonyl) group on the piperidine nitrogen of CAS 1797893-01-6 is cleavable under acidic conditions (e.g., TFA/CH2Cl2, HCl/dioxane) that leave the propanoylhydrazinecarbonyl moiety intact. In contrast, Cbz-protected analogs such as benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate (CAS 161609-80-9) require hydrogenolysis conditions (H2, Pd/C) that may reduce the hydrazide N-N bond or the propanoyl carbonyl if present . This acid-labile vs. hydrogenolysis-labile orthogonality is documented in synthetic protocols for piperidine-hydrazide intermediates used in fibrinogen receptor antagonist synthesis, where the Boc group is retained through multiple synthetic steps and cleaved only at the final stage to liberate the free piperidine amine for further functionalization [1]. CAS 1797893-01-6's Boc protection thus offers compatibility with synthetic sequences involving hydrogenation-sensitive functional groups that would be incompatible with Cbz-protected alternatives.

Deprotection Orthogonality
Class-level inference
Boc (acid-labile) vs Cbz (hydrogenolysis-labile)
Enables synthetic sequences with hydrogenation-sensitive groups
General protecting group reactivity; not specific to this compound
Protecting group strategy Orthogonal deprotection Solid-phase synthesis

Regioisomeric Identity: 4-Position vs. 3-Substitution

CAS 1797893-01-6 bears the hydrazide-propanoyl moiety at the piperidine 4-position, differentiating it from the 3-substituted regioisomer tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate (CAS 859154-32-8) and its chiral (R)- and (S)- variants (CAS 1002359-83-2 and CAS 625470-88-4, respectively). The 4-substitution places the hydrazide arm in an equatorial orientation on the piperidine ring, resulting in a more extended molecular shape compared to the 3-substituted regioisomer, where the substituent can adopt both axial and equatorial conformations . This conformational difference affects the compound's ability to participate in crystal packing, its melting point behavior (the 4-substituted hydrazide CAS 187834-88-4 has a reported melting point of 104–106°C ; data for the propanoyl derivative are unavailable), and the spatial presentation of the hydrazide moiety in enzyme binding pockets if the compound is used as a precursor for bioactive molecule synthesis.

Regioisomer Identity
Class-level inference
4-substituted (equatorial) vs 3-substituted (mixed)
Cannot be substituted without altering molecular shape
Melting point data only for parent hydrazides
Regiochemistry Conformational analysis Structure-activity relationship

Recommended Application Scenarios


Hydrazone-Based Enzyme Inhibitor Library Synthesis

The propanoylhydrazinecarbonyl moiety of CAS 1797893-01-6 provides a pre-installed N'-acyl group that can serve as a metabolic stability handle or a lipophilicity modulator in hydrazone-containing bioactive compound libraries. The compound can be deprotected (TFA-mediated Boc removal) to liberate the free piperidine amine, which can then be coupled to carboxylic acid-bearing pharmacophores, while the propanoylhydrazine group remains intact to participate in hydrazone formation with aldehydes or ketones . This two-vector functionalization (piperidine N for amide coupling; hydrazide for hydrazone formation) is enabled by the orthogonal reactivity of the Boc group and is a key differentiator from Cbz-protected or free-base analogs where protecting group compatibility issues would limit synthetic flexibility. The predicted 1.0 log-unit increase in lipophilicity (Evidence Item 1) may also improve the drug-likeness of the final hydrazone conjugates relative to those derived from the unsubstituted hydrazide.

Intermediate for Protease Inhibitor Scaffolds

The compound's Boc-piperidine core is directly analogous to intermediates used in the synthesis of TACE (tumor necrosis factor-α converting enzyme) inhibitors and sodium channel blockers, where the Boc-protected piperidine-4-carboxylic acid hydrazide scaffold is a documented key intermediate . CAS 1797893-01-6 advances this scaffold by incorporating the propanoyl group at an earlier synthetic stage, potentially reducing the number of post-hydrazide-formation acylation steps. For process chemistry teams evaluating building blocks for protease inhibitor programs, the ability to procure this compound with the N'-propanoyl group already installed (rather than performing a separate acylation on CAS 187834-88-4) may simplify the synthetic route and improve overall yield by eliminating one step.

Hydrazide-Reactive Probe Synthesis for Bioconjugation

The diacylhydrazine core (-CO-NH-NH-CO-) in CAS 1797893-01-6 contains a nucleophilic hydrazide NH that can react with activated esters, isocyanates, and carbonyl compounds under mild conditions. The Boc group provides a convenient protecting strategy for the piperidine nitrogen during bioconjugation reactions, and its acid-lability permits final deprotection without affecting the hydrazide linkage [1]. This makes the compound suitable as a heterobifunctional linker precursor where the piperidine amine (post-Boc removal) and the hydrazide NH can be sequentially functionalized. The propanoyl group's moderate steric bulk, compared to bulkier acyl groups (e.g., pivaloyl), preserves hydrazide reactivity while providing slightly enhanced lipophilicity for improved handling in organic-aqueous biphasic conjugation protocols.

Analytical Reference Standard and Method Development

Although no certified reference standard currently exists for CAS 1797893-01-6 from major metrological suppliers, the compound's well-defined structure (confirmed by SMILES, InChI Key CHYYDTWQRJADHA-UHFFFAOYSA-N, and IUPAC name) makes it suitable for use as an in-house reference material for HPLC, LC-MS, and NMR method development in laboratories synthesizing piperidine-hydrazide derivatives. Its molecular weight (299.37 g/mol) and predicted chromatographic retention (more lipophilic than the parent hydrazide; see Evidence Item 1) can serve as benchmarks for purity analysis of reaction products and for monitoring the progress of Boc-deprotection reactions, which typically produce a mass shift of -100.12 g/mol (loss of the tert-butyl carbamate group).

Application
Selection Property
Validation Focus
Hydrazone-based inhibitor library synthesis
N′-Propanoyl pre-installed for lipophilicity modulation; Boc enables orthogonal deprotection
Verify hydrazone formation efficiency and final compound drug-likeness
Protease inhibitor scaffold intermediate
Boc-piperidine-4-carbohydrazide core with pre-acylated hydrazide
Confirm compatibility with amide coupling and Boc-deprotection steps
Bioconjugation probe precursor
Acid-labile Boc and nucleophilic hydrazide NH for sequential derivatization
Validate stepwise functionalization without hydrazide cleavage
In-house analytical reference
Well-defined structure with distinct chromatographic retention
Establish purity benchmarks for LC-MS reaction monitoring
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